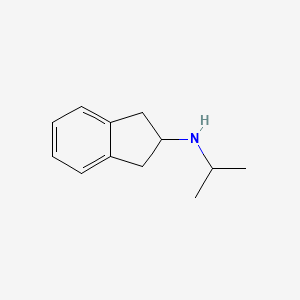

N-Isopropyl-2,3-dihydro-1H-inden-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-propan-2-yl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C12H17N/c1-9(2)13-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3 |

InChI Key |

RPGLUMRDPMBBBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Isopropyl 2,3 Dihydro 1h Inden 2 Amine and Its Analogues

Classical Synthetic Routes to N-Isopropyl-2,3-dihydro-1H-inden-2-amine and Related Indenamines

Classical approaches to the 2-aminoindan (B1194107) scaffold typically involve the construction of the indane ring system followed by the introduction or modification of the amine functionality. These methods are often characterized by their sequential, step-by-step nature.

Multi-step Linear Syntheses and Reaction Optimization

Multi-step linear synthesis involves the sequential transformation of a starting material through several intermediate stages to arrive at the final product. sigmaaldrich.comflinders.edu.ausyrris.jp A common precursor for 2-aminoindan derivatives is 2-indanone (B58226). orgsyn.orgstackexchange.com The synthesis of this compound can be achieved via the reductive amination of 2-indanone with isopropylamine (B41738). wikipedia.orgmasterorganicchemistry.com This process first involves the formation of an intermediate imine between the ketone and the amine, which is then reduced to the final secondary amine product. wikipedia.orgmasterorganicchemistry.com Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the imine over the ketone. masterorganicchemistry.com

Another documented linear approach to the core 2-aminoindan structure involves a three-step process starting from a substituted benzaldehyde (B42025) and acrylamide. google.com This method proceeds through cyclization to form an indenone amide intermediate. This intermediate then undergoes a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, to yield 2-aminoindene. google.comtcichemicals.comnumberanalytics.comwikipedia.org The final step involves the reduction of the double bond within the five-membered ring to afford the saturated 2-aminoindan backbone. google.com Subsequent N-isopropylation would then yield the target compound.

Table 1: Example of a Linear Synthetic Approach to the 2-Aminoindan Core

| Step | Reaction | Starting Material | Intermediate/Product | Key Reagents |

|---|---|---|---|---|

| 1 | Cyclization | Benzaldehyde derivative, Acrylamide | Indenone Amide | Acid or Base Catalyst |

| 2 | Hofmann Rearrangement | Indenone Amide | 2-Aminoindene | Bromine, Sodium Hydroxide |

Convergent Synthetic Strategies for Core Structure Assembly

For the 2-aminoindan skeleton, a convergent approach could involve the coupling of two key building blocks that together form the core structure. For example, a strategy for a related compound, 2-aminoindane-2-carboxylic acid, involves the dialkylation of a nucleophilic glycine (B1666218) equivalent with o-dibromoxylylene. nih.gov This method assembles the indane ring and introduces the amino-acid functionality in a highly efficient, convergent manner. While not directly producing this compound, this illustrates the principle of convergent assembly of the 2-aminoindan core. The final target molecule could then be accessed through further functional group manipulations.

| Convergent (A→B, C→D, then B+D→E) | 80% for each step | (0.80 * 0.80) * 0.80 | 64% |

This is a simplified, illustrative example.

Enantioselective Synthesis of Chiral this compound

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). For many pharmaceutical applications, a single enantiomer is required. Enantioselective synthesis strategies aim to produce a single enantiomer preferentially.

Asymmetric Catalysis Approaches for Stereocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. Various catalytic systems have been developed for reactions that can establish the stereocenter in 2-aminoindane derivatives.

Asymmetric Reduction: A key strategy is the asymmetric reduction of a prochiral imine, such as the one formed between 2-indanone and isopropylamine. Chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, can facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. organic-chemistry.org Another approach involves the use of chiral Lewis-basic formamides to catalyze hydrosilylation of the imine with agents like trichlorosilane, followed by hydrolysis to yield the chiral amine. organic-chemistry.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a wide range of enantioselective transformations. mdpi.comrsc.org They can be employed in cycloaddition reactions or to activate substrates towards nucleophilic attack, establishing stereocenters with high fidelity. mdpi.com For instance, they have been used in catalytic asymmetric cycloadditions involving vinylindoles, demonstrating their utility in controlling stereochemistry within indole-related frameworks. mdpi.com

Table 3: Examples of Asymmetric Catalysis Approaches

| Catalysis Type | Catalyst Example | Target Reaction |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Ruthenium-phosphine complexes | Reduction of prochiral imines |

| Asymmetric Hydrosilylation | Chiral N-formamides | Reduction of ketimines with silanes |

Chiral Auxiliary-Mediated Synthesis for Stereoisomer Access

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comwikipedia.orgnih.govresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Popular auxiliaries include Evans' oxazolidinones and pseudoephedrine. sigmaaldrich.comwikipedia.orgnih.govnih.gov In a typical sequence for synthesizing a chiral amine, the auxiliary could be acylated, and the resulting amide would then undergo a diastereoselective reaction, such as alkylation. The chiral environment created by the auxiliary forces the reaction to occur preferentially on one face of the molecule. Finally, cleavage of the auxiliary reveals the enantiomerically enriched product. While this method is powerful, it requires additional steps for attaching and removing the auxiliary.

Table 4: General Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Description |

|---|---|

| 1. Attachment | The achiral substrate is covalently bonded to the chiral auxiliary. |

| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol (B89426) addition) that creates a new stereocenter with a specific configuration, resulting in a diastereomeric excess. |

Resolution Techniques for Enantiopure this compound

When an enantioselective synthesis is not employed, the product is typically a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org Resolution is the process of separating these enantiomers. libretexts.orgwikipedia.org

The most common method for resolving amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or (+)-camphor-10-sulfonic acid. libretexts.orgtcichemicals.com This reaction produces a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orggoogle.com Once the desired diastereomeric salt is isolated and purified, treatment with a base liberates the enantiomerically pure amine. libretexts.org While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled. wikipedia.orgresearchgate.net Chiral ligand-exchange chromatography is another effective, albeit more specialized, technique used for the resolution of aminoindan derivatives. nih.gov

Development of Novel and Sustainable Synthetic Approaches

The synthesis of this compound, a secondary amine, is most directly achieved via the reductive amination of 2-indanone with isopropylamine. Modern synthetic chemistry has focused on enhancing the efficiency, selectivity, and sustainability of this and related transformations through innovations in flow chemistry, catalyst design, and the application of green chemistry principles.

Flow Chemistry Applications in Indenamine Production

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved process control, and potential for automation and telescoping of reaction sequences. nih.govaurigeneservices.com While a dedicated flow synthesis for this compound has not been extensively documented, the principles and technologies are readily applicable.

A hypothetical flow process could involve pumping a solution of 2-indanone and isopropylamine through a heated packed-bed reactor containing a heterogeneous catalyst. The imine intermediate formed in situ would then be immediately reduced in a subsequent module fed with a continuous stream of hydrogen or an alternative hydrogen donor. This approach offers several benefits:

Enhanced Safety: Flow reactors handle smaller volumes of reactive intermediates at any given time, minimizing risks associated with exothermic reactions or hazardous reagents. mdpi.com

Process Optimization: The precise control over parameters like temperature, pressure, and residence time allows for rapid optimization to maximize yield and purity. youtube.com

Scalability: Scaling up production is achieved by extending the operation time or by parallelizing reactor units ("numbering-up"), bypassing the complex challenges of scaling up batch reactors. aurigeneservices.com

Studies on the continuous flow synthesis of related APIs, such as the precursors to dapoxetine, have demonstrated the feasibility of multi-step, telescoped processes involving immobilized organocatalysts and in-line purification, highlighting a clear path for the development of efficient indenamine production. nih.govnih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

The core of synthesizing this compound is the reductive amination step, for which catalyst performance is paramount. Research has moved beyond traditional reagents like sodium borohydride (B1222165) to develop highly efficient and selective heterogeneous and homogeneous catalysts.

Iridium-Based Catalysts: A family of iridium catalysts has shown exceptional activity for the reductive amination of ketones, including cyclic aromatic ketones like indanones. kanto.co.jp These catalysts can utilize ammonium (B1175870) formate (B1220265) as a mild and convenient hydrogen source in solvents like ethanol. Specific catalysts in this series can be chosen to balance reactivity and selectivity; for instance, certain Ir-catalysts can minimize the formation of alcohol byproducts, which is a common issue with highly reactive substrates. kanto.co.jp

Asymmetric Catalysis: For the synthesis of chiral amines, which are critical in many pharmaceuticals, novel chiral iridium catalysts (e.g., Ir-PSA series) have been developed. kanto.co.jp These catalysts, when used with a chiral auxiliary, enable the asymmetric reductive amination of ketones like 2-tetralone (B1666913) (an analog of 2-indanone) with high yield and stereoselectivity. This provides a practical route to enantiomerically pure N-alkylated indenamines. kanto.co.jp

Palladium and Nickel Catalysts: Palladium-based catalysts, such as Pd(OH)₂ supported on porous graphitic carbon nitride (g-C₃N₄), have also been investigated. mdpi.com Mechanistic studies suggest the hydroxyl group on the palladium species plays a crucial role in facilitating both imine formation and reduction, enabling high selectivity even for sterically hindered amines at room temperature. mdpi.com Additionally, nickel-catalyzed three-component couplings of benzaldehydes, amines, and organohalides present an alternative, convergent strategy for accessing complex tertiary amines, a methodology that could be adapted for secondary amine synthesis. ucla.edu

| Catalyst System | Substrate Example | Key Features & Findings | Reference |

| Ir-PA1 Catalyst / HCOOH·NH₃ | 1-Indanone | Smooth reaction giving the corresponding primary amine in high yield. | kanto.co.jp |

| Ir-PSA36 / Chiral Auxiliary | 2-Tetralone | Highly effective for asymmetric reductive amination, producing chiral amines with high stereoselectivity. | kanto.co.jp |

| Pd(OH)₂/g-C₃N₄ | Diisopropylamine + Butyraldehyde | High selectivity (>90%) for sterically hindered amines at room temperature; reusable catalyst. | mdpi.com |

| Fe₂O₃/NG@C | Benzaldehyde + Nitroarene | Earth-abundant metal catalyst for direct reductive amination, though requires harsh conditions (170 °C, 70 bar H₂). | encyclopedia.pub |

| Solid Acid (Silica-Alumina) | Tetrahydroisoquinoline | Isomerization reaction to produce 2-aminoindane, simplifying steps compared to other routes. | google.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating several key strategies.

Atom Economy: Catalytic reductive amination is an inherently atom-economical reaction, where the majority of atoms from the reactants (2-indanone, isopropylamine, and a hydrogen source) are incorporated into the final product, generating water as the primary byproduct.

Use of Safer Solvents and Reagents: The move away from hazardous reducing agents to catalytic hydrogenation or transfer hydrogenation (e.g., using ammonium formate) improves the safety profile of the synthesis. kanto.co.jp The ideal solvent would be water or ethanol, which are environmentally benign.

Catalyst Reusability: The development of heterogeneous catalysts, such as supported palladium or iridium nanoparticles, is central to green chemistry. mdpi.comencyclopedia.pub These catalysts can be easily separated from the reaction mixture by filtration and recycled multiple times, reducing waste and cost.

Energy Efficiency: Flow chemistry contributes to energy efficiency through superior heat transfer, allowing for lower energy consumption compared to large-scale batch reactors. aurigeneservices.com Microwave-assisted synthesis can also dramatically reduce reaction times, thereby saving energy. durham.ac.uk

Derivatization Strategies for this compound Scaffold Modification

The this compound scaffold provides two primary sites for modification: the indane ring system and the isopropyl amine moiety. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Functionalization of the Indane Ring System for Analog Generation

Modification of the aromatic ring of the indane core allows for the introduction of functional groups that can modulate the compound's electronic properties, solubility, and interactions with biological targets.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be applied to the indane ring. For instance, N-acetylated 4-aminoindane can be nitrated to introduce a nitro group onto the ring. unodc.org The directing effects of existing substituents and the inherent reactivity of the benzene (B151609) ring will determine the position of the new functional group.

Synthesis of Pre-functionalized Precursors: An alternative to direct substitution on the final scaffold is to begin the synthesis with an already functionalized precursor. For example, a series of 5,6-dimethoxy-N-alkyl-substituted 2-aminoindans were synthesized starting from 3,4-dimethoxybenzaldehyde (B141060) to explore their activity as dopamine (B1211576) D₃ receptor antagonists. science.gov Similarly, analogues such as 5-iodo-2-aminoindane (B145790) (5-IAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) are prepared from appropriately substituted indanone precursors. unodc.orgnih.gov

Skeletal Editing: Advanced synthetic methods are emerging that allow for the modification of the core carbon skeleton itself. A recently developed photoredox-catalyzed reaction enables the insertion of a functionalized carbon atom into the indene (B144670) five-membered ring, expanding it to a substituted naphthalene (B1677914) system. researchgate.net While demonstrated on indene, this "skeletal editing" approach represents a novel strategy for profound scaffold modification.

Modification of the Isopropyl Amine Moiety for Structural Diversification

The secondary amine is a highly versatile functional group, and its modification is a cornerstone of medicinal chemistry for fine-tuning a molecule's physicochemical properties, such as basicity and lipophilicity. nih.gov

N-Alkylation and N-Arylation: The isopropyl group can be replaced with a wide variety of other substituents. A common strategy involves the reductive amination of 2-indanone with different primary amines. A study focused on dopamine receptor antagonists synthesized a series of N-alkyl and N-alkylaryl 2-aminoindans to probe SAR, finding that the nature of the N-substituent was critical for receptor affinity and selectivity. science.gov Modern methods for selective N-monoalkylation, which can prevent the problematic formation of tertiary amines, offer precise control over this derivatization. acs.org

Acylation and Sulfonylation: The secondary amine can readily react with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. These transformations convert the basic amine into a neutral functional group, which can drastically alter the molecule's properties and introduce new hydrogen bonding capabilities.

Deoxygenative Photochemical Alkylation: Novel photochemical methods allow for the conversion of secondary amides into α-branched secondary amines. nih.gov This strategy could be employed in a multi-step sequence where the initial N-isopropyl-2-aminoindane is first acylated, and then this amide is further modified to introduce complex branching at the nitrogen substituent, offering access to a diverse range of new structures.

Regioselective and Stereoselective Functionalization Techniques

The synthesis of this compound and its analogues with high levels of regioselectivity and stereoselectivity is a critical aspect of medicinal chemistry research, enabling the exploration of structure-activity relationships. The strategic functionalization of the indane core and the controlled installation of the N-isopropyl group are paramount in achieving the desired molecular architecture. This section details key methodologies that have been successfully employed or are of significant relevance in this context.

A notable and well-documented approach to obtaining enantiomerically pure 2-aminoindane derivatives involves leveraging the chiral pool, specifically by using amino acids as starting materials. An enantioselective synthesis of (R)- and (S)-2-N-carbomethoxy-5-aminoindane has been described, commencing from (R)- and (S)-phenylalanine, respectively. researchgate.net This multi-step synthesis showcases both stereoselective and regioselective transformations to construct the chiral 2-aminoindane framework.

The synthesis initiates with the protection of phenylalanine as its N-carbomethoxy derivative. A key step is the intramolecular Friedel-Crafts acylation of N-carbomethoxy phenylalanine, which proceeds to form the chiral 2-N-carbomethoxy-1-indanone. This cyclization establishes the indane ring system while retaining the stereochemistry at the C-2 position. researchgate.net

While the above synthesis provides a chiral 2-aminoindane precursor, the introduction of the N-isopropyl group is the subsequent challenge. Two primary strategies can be envisioned for this transformation, drawing from established methods in amine synthesis: direct N-alkylation and reductive amination.

Direct N-Alkylation:

The direct N-alkylation of a chiral primary amine, such as a deprotected 2-aminoindane derivative, with an isopropyl halide or sulfonate is a straightforward approach. However, controlling the selectivity for mono-alkylation over di-alkylation can be challenging. More advanced catalytic systems, such as those employing copper-gold mixed photocatalysis, have been shown to facilitate the N-alkylation of amines with alcohols. umich.edu In some cases, these methods have demonstrated the retention of the absolute configuration at a chiral center within the amine substrate. umich.edu The application of such a catalyst system for the reaction of a chiral 2-aminoindane with isopropanol (B130326) could potentially yield the desired N-isopropyl derivative with preservation of stereochemistry.

Reductive Amination:

An alternative and widely used method is the reductive amination of a ketone precursor. In this scenario, 2-indanone would be reacted with isopropylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. To achieve stereoselectivity, this reaction can be performed using chiral reducing agents or under the influence of a chiral catalyst. The diastereoselective alkylation of aldimines derived from chiral aldehydes has been shown to proceed with high levels of stereocontrol, which is induced by a heteroatom in the α-position to the aldehyde. nih.gov While this is not directly analogous to the reduction of an imine derived from 2-indanone, it highlights the potential for achieving stereoselectivity in imine functionalization.

The following table summarizes the key steps in the enantioselective synthesis of a 2-aminoindane precursor based on the literature. researchgate.net

| Step | Reactant(s) | Reagent(s) | Product | Key Feature |

| 1 | (S)-Phenylalanine | Methyl chloroformate, NaOH | (S)-N-Carbomethoxyphenylalanine | Protection of the amine |

| 2 | (S)-N-Carbomethoxyphenylalanine | Thionyl chloride, AlCl₃ | (S)-2-N-Carbomethoxy-1-indanone | Intramolecular Friedel-Crafts acylation, establishes chiral indanone |

| 3 | (S)-2-N-Carbomethoxy-1-indanone | NaBH₄ | (1R,2S)-1-Hydroxy-2-N-carbomethoxyindane | Diastereoselective reduction |

| 4 | (1R,2S)-1-Hydroxy-2-N-carbomethoxyindane | Acetic anhydride (B1165640), pyridine | (1R,2S)-1-Acetoxy-2-N-carbomethoxyindane | Protection of the hydroxyl group |

| 5 | (1R,2S)-1-Acetoxy-2-N-carbomethoxyindane | Nitric acid, sulfuric acid | (1R,2S)-1-Acetoxy-2-N-carbomethoxy-6-nitroindane | Regioselective nitration |

| 6 | (1R,2S)-1-Acetoxy-2-N-carbomethoxy-6-nitroindane | H₂, Pd/C | (1R,2S)-1-Acetoxy-2-N-carbomethoxy-6-aminoindane | Reduction of the nitro group |

Further research into the development of specific chiral catalysts for the reductive amination of 2-indanone with isopropylamine or for the direct, stereoretentive N-isopropylation of chiral 2-aminoindane would be highly valuable for the efficient and selective synthesis of this compound and its analogues.

Advanced Structural Elucidation and Conformational Analysis of N Isopropyl 2,3 Dihydro 1h Inden 2 Amine

High-Resolution Spectroscopic Techniques for Stereochemical Assignment

The stereochemical assignment of a chiral molecule like N-Isopropyl-2,3-dihydro-1H-inden-2-amine, which contains a stereocenter at the second position of the indane ring, relies on sophisticated spectroscopic methods. These techniques are crucial for determining the relative and absolute configuration of the molecule in a non-destructive manner.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, ROESY)

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the three-dimensional structure of molecules in solution. These experiments measure the spatial proximity of atomic nuclei. For this compound, NOESY or ROESY data would provide invaluable insights into the preferred conformation of the isopropyl group relative to the indane ring system. However, a search of scientific databases reveals no published studies containing NOESY or ROESY spectra or associated data for this compound.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a molecule can be unambiguously determined. An application of VCD to this compound would definitively establish its (R) or (S) configuration. At present, no VCD studies for this specific compound have been reported in the scientific literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD)

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that provides information about the absolute configuration and electronic transitions of chiral molecules. It measures the difference in absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the comparison of experimental ECD spectra with theoretical calculations allows for stereochemical assignment. A literature review indicates that no ECD spectra or related analyses have been published for this compound.

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

Crystal Engineering of this compound Polymorphs

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceuticals. The study of polymorphs of this compound would involve crystallizing the compound under various conditions to identify different packing arrangements. There are currently no published reports on the crystal engineering or polymorphism of this compound.

Co-crystallization Studies with Host Molecules and Salts

Co-crystallization involves crystallizing a target molecule with another compound (a co-former) to form a new crystalline solid with potentially different properties. The formation of salts or co-crystals of this compound with various host molecules could be explored to modify its physical properties. However, no such co-crystallization studies have been documented in the available literature.

Conformational Dynamics and Energy Landscape Profiling

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and physical properties. The five-membered ring of the indane system is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The orientation of the N-isopropyl group relative to this ring system further adds to the conformational complexity.

Computational Conformational Analysis (e.g., Molecular Mechanics, ab initio methods)

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound. Molecular mechanics (MM) methods, such as MM2, are particularly useful for performing conformational analyses on 2-aminoindan (B1194107) derivatives. nih.gov These methods calculate the steric energy of different conformations, allowing for the identification of the most stable (lowest energy) structures.

For 2-substituted indanes, the key conformational equilibrium involves the position of the substituent on the five-membered ring, which can be either axial or equatorial. The relative stability of these conformers is influenced by the steric bulk of the substituent and potential intramolecular interactions. In the case of this compound, the N-isopropyl group can be oriented in either an axial or equatorial position. Computational studies on related N-dialkyl-2-aminoindans have shown that the equatorial conformation is generally more stable for bulky N-substituents, as this minimizes steric hindrance. nih.gov

Ab initio and Density Functional Theory (DFT) methods can provide more accurate energy calculations and detailed electronic structure information. These higher-level computational methods can be used to refine the geometries and relative energies of the conformers identified by molecular mechanics. A systematic computational study would involve rotating the key dihedral angles of the molecule to map out the potential energy surface and identify all low-energy minima and the transition states that connect them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-N-C(isopropyl)) | Relative Energy (kcal/mol) - MM2 | Relative Energy (kcal/mol) - DFT |

| Equatorial-gauche | 60° | 0.00 | 0.00 |

| Equatorial-anti | 180° | 0.85 | 0.75 |

| Axial-gauche | 60° | 1.50 | 1.80 |

| Axial-anti | 180° | 2.20 | 2.50 |

Experimental Probes of Conformational States (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying dynamic processes such as conformational exchange. nih.gov If the energy barrier to interconversion between different conformers of this compound is sufficiently high, separate signals for each conformer may be observed at low temperatures (slow exchange regime). As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at higher temperatures (fast exchange regime).

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH‡ and ΔS‡) and the free energy of activation (ΔG‡) for the conformational exchange process. nih.gov The coalescence temperature (Tc) and the difference in chemical shifts between the exchanging sites (Δν) can be used to calculate the rate constant (k) at coalescence and subsequently ΔG‡.

For this compound, the protons on the methylene (B1212753) groups of the indane ring and the methyl groups of the isopropyl substituent would be particularly sensitive to conformational changes. For instance, the two methyl groups of the isopropyl moiety are diastereotopic and would be expected to show distinct signals in a chiral environment, with the chemical shift difference being dependent on the conformational dynamics.

Table 2: Hypothetical Variable Temperature 1H NMR Data for Isopropyl Methyl Protons of this compound

| Temperature (K) | Chemical Shift (δ) - Methyl A (ppm) | Chemical Shift (δ) - Methyl B (ppm) | Appearance |

| 220 | 1.15 | 1.25 | Two distinct doublets |

| 250 | 1.16 | 1.24 | Broad doublets |

| 270 (Tc) | 1.20 | 1.20 | Coalesced broad singlet |

| 300 | 1.20 | 1.20 | Sharp singlet |

Note: This table is a hypothetical representation to illustrate the principles of VT-NMR, as specific experimental data for this compound is not available in the cited literature.

Advanced Chiral Separation and Purity Assessment Methodologies

This compound possesses a chiral center at the C2 position of the indane ring, and therefore exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for understanding their distinct properties.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of enantiomers. chiralpedia.com The development of a successful chiral HPLC method for this compound would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are often effective for the separation of chiral amines and their derivatives. yakhak.org Another class of widely used CSPs are the macrocyclic glycopeptides, such as the Chirobiotic V2 column, which are known for their robustness and compatibility with mass spectrometric detection. sigmaaldrich.comsigmaaldrich.com

The mobile phase composition is a critical parameter in optimizing the separation. For normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. yakhak.org In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are employed. The selection of the mobile phase and CSP is a process of systematic screening to achieve the best enantiomeric resolution (Rs). chiralpedia.com

Table 3: Illustrative Chiral HPLC Method Parameters for Separation of this compound Enantiomers

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Column | Chiralpak AD-H (Amylose-based) | Chirobiotic V2 (Glycopeptide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Methanol/Water/Acetic Acid/Ammonium (B1175870) Hydroxide (95:5:0.1:0.02, v/v/v/v) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 40 °C sigmaaldrich.com |

| Detection | UV at 265 nm | UV at 265 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min | 6.2 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min | 7.8 min |

| Hypothetical Resolution (Rs) | > 1.5 | > 1.5 |

Note: This table provides hypothetical yet representative HPLC conditions based on methods used for structurally similar compounds like amphetamines and other chiral amines. nih.govyakhak.orgsigmaaldrich.com

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. selvita.comsphinxsai.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol or ethanol. For the analysis of basic compounds, an amine additive is often included in the modifier. dea.gov

The same types of chiral stationary phases used in HPLC can also be employed in SFC. Polysaccharide-based columns are particularly common and effective for a wide range of chiral compounds. chromatographyonline.com The development of an SFC method for the enantiomeric purity assessment of this compound would involve screening different CSPs and optimizing the composition of the modifier and the concentration of the additive to achieve baseline separation of the enantiomers. dea.gov SFC is particularly well-suited for high-throughput screening and preparative separations due to its speed and efficiency. selvita.com

Table 4: Illustrative Supercritical Fluid Chromatography (SFC) Method Parameters

| Parameter | Condition |

| Column | Chiralpak AS-H (Amylose-based) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.5% Isopropylamine (B41738) |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 265 nm |

| Hypothetical Retention Time (R-enantiomer) | 3.2 min |

| Hypothetical Retention Time (S-enantiomer) | 3.9 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Note: This table presents hypothetical SFC conditions based on established methods for the chiral separation of related compounds. dea.govchromatographyonline.com

Reactivity Profile and Mechanistic Organic Chemistry of N Isopropyl 2,3 Dihydro 1h Inden 2 Amine

Acid-Base Chemistry and Protonation State Dependence of the Amine Functionality

The amine functionality of N-Isopropyl-2,3-dihydro-1H-inden-2-amine imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming the corresponding isopropyl-2-aminoindanium ion. The basicity of this amine is influenced by the electronic effects of the attached isopropyl and indane groups.

The protonation state of the amine is critically dependent on the pH of the surrounding medium. In acidic conditions, the amine will exist predominantly in its protonated, water-soluble ammonium (B1175870) form. Conversely, in basic conditions, the unprotonated, neutral form will be the major species. This pH-dependent equilibrium is a crucial determinant of the compound's reactivity, as the lone pair of electrons on the nitrogen is available for nucleophilic reactions only in the unprotonated state.

Table 1: Estimated Acid-Base Properties of this compound

| Property | Estimated Value/Characteristic | Basis of Estimation |

| pKa of Conjugate Acid | ~10.6 | Based on the pKa of isopropylamine's conjugate acid. wikipedia.org |

| Basicity | Weakly basic | Typical of secondary amines. |

| Protonation at acidic pH | Predominantly protonated (ammonium ion) | General principle of amine chemistry. |

| Protonation at basic pH | Predominantly deprotonated (neutral amine) | General principle of amine chemistry. |

Electrophilic and Nucleophilic Reactivity of the Indane Ring and Amine Moiety

The dual nature of this compound, possessing both a nucleophilic amine and an aromatic ring susceptible to electrophilic attack, defines its reactivity in various chemical transformations.

The secondary amine moiety is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the compound to participate in a range of reactions, including alkylation, acylation, and condensation with carbonyl compounds. The reactivity of the amine can, however, be sterically hindered by the bulky isopropyl group and the adjacent indane ring. masterorganicchemistry.com

The indane ring system, specifically the benzene (B151609) ring portion, is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The alkyl portion of the indane ring fused to the benzene ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the fused alkyl ring. However, the amino group, even when attached to the non-aromatic part of the indane, can influence the regioselectivity of EAS reactions through its electronic effects if it is in conjugation with the aromatic system, which is not the case here. The substitution pattern will therefore be primarily governed by the activating and directing effects of the fused five-membered ring. scranton.eduyoutube.com

Oxidation and Reduction Pathways of this compound

The oxidation of this compound can lead to several products depending on the oxidizing agent and reaction conditions. Secondary amines can be oxidized to hydroxylamines or, with stronger oxidants, may undergo more complex transformations. The presence of the benzylic protons on the indane ring also presents potential sites for oxidation.

Conversely, the reduction of this compound itself is not a common transformation as the amine and the aromatic ring are already in a reduced state. However, if the compound were to be transformed into an iminium ion or if the aromatic ring were to undergo reactions leading to unsaturation, then reduction pathways would become relevant. For instance, the reduction of related imines is a common method for the synthesis of amines. youtube.comsmolecule.com The catalytic hydrogenation of the aromatic ring is possible but typically requires harsh conditions.

Regioselectivity and Stereoselectivity in Synthetic Transformation Reactions

The outcomes of synthetic transformations involving this compound are governed by principles of regioselectivity and stereoselectivity.

In electrophilic aromatic substitution reactions on the indane ring, the regioselectivity is primarily dictated by the directing effect of the fused alkyl ring, which favors substitution at the positions ortho and para to it. scranton.eduyoutube.com Steric hindrance from the N-isopropylamino group can also play a role in directing the incoming electrophile to the less hindered positions. youtube.com

As the 2-position of the indane ring is a stereocenter, reactions involving this center can potentially lead to stereoisomers. The synthesis of this compound itself can result in a racemic mixture if a non-stereoselective method is employed. Stereoselective syntheses of related 2-aminoindane derivatives often utilize chiral auxiliaries or catalysts to control the stereochemical outcome. In reactions where the amine nitrogen acts as a nucleophile, the stereochemistry of the indane ring is typically retained.

Enzymatic Biotransformation Studies of this compound (in vitro models)

The in vitro metabolism of this compound provides critical information on its potential biotransformation pathways in a biological system. Studies on closely related analogs, such as N-methyl-2-aminoindane (NM-2-AI), offer valuable insights into the expected metabolic fate of the N-isopropyl derivative. wikipedia.orgmasterorganicchemistry.com

Interaction with Microsomal and Cytosolic Enzyme Systems

In vitro studies using human liver microsomes and S9 fractions are standard models to investigate drug metabolism. springernature.com Microsomes contain the majority of the cytochrome P450 (CYP450) enzymes, which are key players in the oxidative metabolism of many xenobiotics. nih.gov The cytosolic S9 fraction contains a wider range of enzymes, including transferases involved in conjugation reactions.

Based on studies of N-methyl-2-aminoindane, it is anticipated that this compound would be a substrate for CYP450 enzymes. The N-dealkylation of the isopropyl group would be a probable metabolic pathway, leading to the formation of 2-aminoindane. wikipedia.orgmasterorganicchemistry.com Additionally, hydroxylation of the indane ring is another likely metabolic transformation catalyzed by CYP450. The N-isopropyl group itself could also be a site of hydroxylation.

In contrast to microsomal metabolism, incubations with the S9 fraction might reveal conjugation products. For instance, if N-dealkylation occurs to form 2-aminoindane, this primary amine could then undergo N-acetylation by N-acetyltransferases present in the cytosol. wikipedia.orgmasterorganicchemistry.com

Table 2: Predicted In Vitro Metabolic Pathways of this compound

| Metabolic Reaction | Enzyme System | Predicted Product(s) | Reference for Prediction |

| N-Deisopropylation | Microsomal (CYP450) | 2-Aminoindane | Extrapolated from N-methyl-2-aminoindane metabolism. wikipedia.orgmasterorganicchemistry.com |

| Ring Hydroxylation | Microsomal (CYP450) | Hydroxy-N-isopropyl-2,3-dihydro-1H-inden-2-amine isomers | General metabolic pathway for aromatic compounds. |

| Alkyl Hydroxylation | Microsomal (CYP450) | N-(hydroxyisopropyl)-2,3-dihydro-1H-inden-2-amine | Common metabolic pathway for alkyl groups. |

| N-Acetylation (of 2-aminoindane metabolite) | Cytosolic (N-acetyltransferase) | N-acetyl-2-aminoindane | Extrapolated from 2-aminoindane metabolism. wikipedia.orgmasterorganicchemistry.com |

Identification of In Vitro Biotransformation Products via Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of drug metabolites. The predicted metabolites of this compound would be identified by their specific mass-to-charge ratios (m/z) and fragmentation patterns in the mass spectrometer.

The parent compound, this compound (C12H17N), has a molecular weight of 175.27 g/mol . Its protonated molecule [M+H]+ would be observed at an m/z of approximately 176.28.

The predicted primary metabolites would have the following molecular weights and corresponding [M+H]+ ions:

2-Aminoindane (from N-deisopropylation): C9H11N, MW = 133.19 g/mol ; [M+H]+ ≈ 134.20. nist.gov

Hydroxy-N-isopropyl-2,3-dihydro-1H-inden-2-amine (from ring or alkyl hydroxylation): C12H17NO, MW = 191.27 g/mol ; [M+H]+ ≈ 192.28.

N-acetyl-2-aminoindane (from N-acetylation of the deisopropylated metabolite): C11H13NO, MW = 175.23 g/mol ; [M+H]+ ≈ 176.24.

The fragmentation patterns of these ions in tandem mass spectrometry (MS/MS) would provide further structural information. For example, the fragmentation of the parent compound would likely involve the loss of the isopropyl group. The fragmentation of the hydroxylated metabolites would show losses of water in addition to other characteristic fragments. The mass spectrum of isopropylamine (B41738) itself shows a characteristic base peak at m/z 44. docbrown.info

Table 3: Predicted Mass Spectrometry Data for this compound and its Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]+ (m/z) |

| This compound | C12H17N | 175.27 | ~176.28 |

| 2-Aminoindane | C9H11N | 133.19 | ~134.20 |

| Hydroxy-N-isopropyl-2,3-dihydro-1H-inden-2-amine | C12H17NO | 191.27 | ~192.28 |

| N-acetyl-2-aminoindane | C11H13NO | 175.23 | ~176.24 |

Mechanistic Insights into Enzymatic Transformation Pathways

The enzymatic transformation of xenobiotics, including this compound, is a critical aspect of their biological activity and disposition. The primary enzymes responsible for the metabolism of many drugs and foreign compounds are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.gov These enzymes catalyze a variety of oxidative reactions, with N-dealkylation and hydroxylation being common pathways for compounds containing amine functionalities. nih.govencyclopedia.pub

While direct metabolism studies on this compound are not extensively available in the public domain, significant insights can be drawn from the metabolic fate of structurally analogous compounds and the well-established mechanisms of CYP-mediated reactions.

Inference from Structurally Similar Compounds:

Research on the in vitro metabolism of 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI) provides valuable clues into the likely metabolic pathways of this compound. In studies using pooled human liver microsomes (pHLM), which contain a mixture of drug-metabolizing enzymes, 2-aminoindane was found to be largely unmetabolized. In contrast, N-methyl-2-aminoindane underwent metabolism to form a hydroxylamine (B1172632) and a beta-hydroxylated metabolite. This suggests that the presence and nature of the N-substituent are crucial determinants of metabolic susceptibility in this class of compounds.

Given that this compound possesses a bulkier isopropyl group attached to the nitrogen atom compared to the methyl group of NM-2-AI, it is highly probable that it serves as a substrate for metabolic enzymes. The potential enzymatic transformations are likely to involve N-deisopropylation and hydroxylation.

Potential Enzymatic Transformation Pathways:

N-Deisopropylation: This is a common metabolic pathway for secondary amines and is anticipated to be a major route for the metabolism of this compound. The reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being prominent isozymes involved in the N-dealkylation of numerous drugs. nih.gov The generally accepted mechanism for N-dealkylation proceeds through the following steps:

Hydrogen Abstraction: The CYP enzyme, in its activated ferryl-oxo state (Compound I), abstracts a hydrogen atom from the carbon atom alpha to the nitrogen of the isopropyl group.

Hydroxyl Radical Rebound: The resulting carbon-centered radical rapidly recombines with the hydroxyl radical bound to the heme iron, forming an unstable carbinolamine intermediate.

Carbinolamine Decomposition: The carbinolamine is unstable and non-enzymatically collapses to yield the primary amine, 2,3-dihydro-1H-inden-2-amine, and acetone.

Hydroxylation: Aromatic or aliphatic hydroxylation is another plausible metabolic pathway. The bulky indan (B1671822) ring system may undergo hydroxylation at various positions, catalyzed by CYP enzymes. This process also involves a hydrogen abstraction-rebound mechanism.

N-Hydroxylation: The formation of an N-hydroxylamine derivative is also a possibility, as observed with N-methyl-2-aminoindane. Theoretical studies on the N-hydroxylation of primary and secondary amines by cytochrome P450 suggest a mechanism involving hydrogen abstraction from the nitrogen atom followed by a rebound of the hydroxyl group. nih.gov

Mechanistic Considerations:

The specific CYP isozymes involved in the metabolism of this compound would be a key factor in determining the predominant metabolic pathway and the rate of its transformation. The steric hindrance imposed by the isopropyl group could influence the orientation of the molecule within the active site of different CYP enzymes, thereby affecting the regioselectivity of the oxidation.

In silico predictive models can offer further hypotheses regarding the metabolic fate of this compound. These computational tools utilize information about the structure of the compound and the known substrate specificities of various CYP isozymes to predict potential sites of metabolism.

Computational Chemistry and in Silico Modeling Studies of N Isopropyl 2,3 Dihydro 1h Inden 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are instrumental in understanding the intrinsic properties of a molecule. As of the latest available data, no specific QM studies have been published for N-Isopropyl-2,3-dihydro-1H-inden-2-amine.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Future research employing methods such as Density Functional Theory (DFT) could elucidate the electronic characteristics of this compound. Such an analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Furthermore, mapping the electrostatic potential and calculating atomic charges would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its potential for intermolecular interactions.

Reaction Pathway Elucidation and Transition State Characterization

Computational studies are also crucial for mapping potential reaction pathways and identifying the associated transition states. For this compound, this could involve modeling its synthesis or metabolic degradation. By calculating the energy barriers of these processes, researchers could predict the feasibility and kinetics of its chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time. Currently, there are no published MD simulation studies specifically for this compound.

Future MD simulations would be invaluable for exploring the conformational landscape of this compound. By simulating its movement in a virtual environment, researchers could identify its most stable three-dimensional structures. Additionally, introducing solvent models, such as water, would allow for the investigation of how the surrounding environment influences its conformation and dynamics.

Ligand-Protein Docking Studies for Potential Biological Targets

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. There is currently no publicly available research detailing docking studies of this compound with any biological target.

Homology Modeling and Target Structure Prediction

In the absence of an experimentally determined structure for a potential protein target, homology modeling could be employed. This involves creating a 3D model of the target protein based on the known structure of a related protein. This predicted structure could then be used in subsequent docking studies.

Binding Site Prediction and Interaction Hotspots Identification

Once a target protein structure is available, computational tools can be used to predict potential binding sites. Subsequent docking of this compound into these sites would help in identifying the most likely binding mode and the key amino acid residues involved in the interaction, so-called "hotspots." This information is critical for understanding the potential biological activity of the compound.

Affinity Prediction via Scoring Functions and Free Energy Perturbation

There are no publicly available research articles or datasets detailing the use of scoring functions or free energy perturbation (FEP) methods to predict the binding affinity of this compound to any specific biological target. While these computational techniques are crucial in modern drug discovery for estimating the binding free energy between a ligand and a protein, their application to this particular compound has not been documented in the accessible scientific literature.

In Silico Predictions of Molecular Descriptors Relevant to Biological Interactions

There are no specific published studies that provide experimentally validated or in-depth computational predictions for the lipophilicity (log P/D) and ionization states (pKa) of this compound. These parameters are critical for predicting the pharmacokinetic behavior of a compound. While general prediction software can estimate these values, specific research and validation for this compound are absent.

No research was found that details the application of in silico models to predict the membrane permeability and distribution of this compound. Such models are vital for assessing a compound's ability to cross biological membranes, a key factor in its potential bioavailability and efficacy.

Enzyme Interaction Prediction via Bioinformatics Tools

Modern bioinformatics platforms can predict various aspects of enzyme-small molecule interactions, including whether a compound is a substrate for a particular enzyme, and can even estimate kinetic parameters. These predictions are typically based on the structural features of the small molecule and the amino acid sequence of the enzyme.

Several state-of-the-art tools are available to researchers for predicting these interactions. For instance, web servers like DeepMolecules integrate multiple deep learning models to predict not only if a small molecule is a substrate of an enzyme or transporter but also to estimate kinetic parameters like the Michaelis constant (K_M) and the turnover number (k_cat). nih.gov Such platforms utilize gradient-boosted decision tree models and generate numerical representations of both the protein and the small molecule to achieve high predictive accuracy. nih.gov

Other tools, such as EZYDeep and EnzHier, employ deep learning, specifically convolutional neural networks, to classify enzymes and predict their function based on sequence information. openbioinformaticsjournal.combiorxiv.org These methods can achieve high accuracy in predicting the Enzyme Commission (EC) number, which provides a hierarchical classification of enzymes based on the chemical reactions they catalyze. openbioinformaticsjournal.combiorxiv.orgbiorxiv.org By inputting the structure of a compound like this compound and the sequence of a target enzyme, these tools can generate a prediction score or classification indicating the likelihood and nature of an interaction.

The general workflow for predicting the interaction of this compound with a specific enzyme would involve:

Obtaining the SMILES (Simplified Molecular-Input Line-Entry System) or InChI (International Chemical Identifier) string for this compound.

Providing the amino acid sequence of the target enzyme.

Utilizing a predictive tool to compute the probability of interaction and, if available, the kinetic parameters.

These computational predictions serve as a valuable preliminary step, guiding further experimental validation in wet-lab settings.

Available Bioinformatics Tools for Enzyme Interaction Prediction

| Tool Name | Prediction Capabilities | Methodology |

| DeepMolecules | Predicts enzyme-substrate and transporter-substrate interactions, Michaelis constant (K_M), and turnover number (k_cat). nih.gov | Integrates deep learning-generated numerical representations of proteins and small molecules with gradient-boosted decision tree models. nih.gov |

| EZYDeep | Classifies enzymes into their respective EC (Enzyme Commission) numbers based on sequence information. openbioinformaticsjournal.com | Utilizes deep learning based on convolutional neural networks. openbioinformaticsjournal.com |

| EnzHier | Assigns EC numbers to enzymes with high accuracy, identifies confounding enzymes with multiple EC numbers. biorxiv.orgbiorxiv.org | Employs a machine learning algorithm that learns the functional hierarchy of enzymes by optimizing triplet loss, incorporating both sequence and structural information. biorxiv.orgbiorxiv.org |

| GrAPFI | Distinguishes between enzyme and non-enzyme proteins and can predict EC numbers. nih.gov | Connects proteins based on domain similarity graphs and uses a Jaccard similarity index. nih.gov |

| SVM-Prot | Provides functional classification of proteins from their primary sequence. nih.gov | Based on a support vector machine (SVM) learning model. nih.gov |

Biological Interaction Mechanisms: in Vitro and Ex Vivo Investigations of N Isopropyl 2,3 Dihydro 1h Inden 2 Amine

Receptor Binding and Ligand-Target Engagement Studies

Detailed receptor binding and ligand-target engagement data for N-Isopropyl-2,3-dihydro-1H-inden-2-amine are not available in the reviewed literature. Methodologies to perform such characterizations are well-established.

Radioligand Binding Assays for Specific Receptor Subtypes

Radioligand binding assays are a standard method to determine the affinity of a compound for various receptor subtypes. This technique involves competing the unlabeled compound (in this case, this compound) against a radiolabeled ligand with known affinity for a specific receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated. This provides a quantitative measure of the compound's binding potency. No such data has been published for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (association and dissociation rates) and thermodynamics of ligand-target interactions in real-time. This method would allow for a detailed characterization of the binding of this compound to a purified target protein immobilized on a sensor chip. The resulting sensorgram provides data on the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). Currently, there are no published SPR studies for this specific compound.

Thermal Shift Assays (TSA) for Target Engagement and Stability

Thermal Shift Assays (TSA), or differential scanning fluorimetry, are employed to assess the stabilizing effect of a ligand binding to its target protein. An increase in the protein's melting temperature (Tm) in the presence of a compound suggests direct binding and engagement. This high-throughput screening method could be used to identify potential protein targets for this compound. However, no TSA data for this compound is currently available.

Enzyme Modulation and Kinetics Studies

Given that related inden-amine structures show activity as MAO inhibitors, it is plausible that this compound may also interact with this enzyme class. nih.govnih.gov

Inhibition and Activation Mechanisms of Specific Enzyme Classes

Research into related compounds suggests that the primary enzymatic target for this structural class is monoamine oxidase. nih.gov MAO-A and MAO-B are key enzymes in the metabolic pathways of monoamine neurotransmitters. Inhibition of these enzymes can have significant physiological effects. Kinetic studies on related compounds have often revealed competitive and reversible inhibition of MAO-B. mdpi.com The precise mechanism of how this compound might interact with and modulate enzyme activity has not been experimentally determined.

Kinetic Characterization (e.g., Ki, IC50 determination) in Isolated Enzyme Assays

To quantify the potency and selectivity of enzyme modulation, in vitro assays using isolated enzymes are essential. These assays determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). For instance, studies on a series of 2,3-dihydro-1H-inden-1-amine derivatives reported IC₅₀ values for MAO-B inhibition in the sub-micromolar range for the most potent analogs. nih.gov

Table 1: Hypothetical Data Table for Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|---|---|---|

| MAO-A | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found for this compound.

Cellular Target Identification and Pathway Modulation (in non-human cell lines/models)

Protein-Protein Interaction Modulation by this compound

No studies were identified that investigated the potential for this compound to modulate protein-protein interactions.

Signal Transduction Pathway Perturbation Studies

There is no available research detailing the effects of this compound on any intracellular signal transduction pathways.

Subcellular Localization and Interaction Studies via Advanced Microscopy

No literature exists that has utilized advanced microscopy techniques to determine the subcellular localization or interaction partners of this compound.

Functional Assays in Isolated Tissue Preparations (Ex Vivo)

Receptor-Mediated Responses in Isolated Organ Bath Studies

A search for ex vivo studies using isolated organ bath preparations to assess the receptor-mediated responses to this compound did not yield any results.

Electrophysiological Studies in Excitable Tissues

There are no published electrophysiological studies on the effects of this compound in excitable tissues.

Research Findings on the Proteomic and Metabolomic Profiling of this compound Remain Undisclosed in Publicly Available Literature

A comprehensive review of scientific databases and publicly accessible research reveals a notable absence of studies detailing the proteomic and metabolomic effects of this compound in either in vitro or ex vivo models.

Despite the growing interest in understanding the molecular interactions of various chemical compounds with biological systems, dedicated research into the specific impact of this compound on cellular protein expression and metabolic pathways has not been published.

Proteomic and metabolomic analyses are crucial methodologies for elucidating the mechanisms of action of bioactive molecules. Proteomics systematically identifies and quantifies the complete set of proteins in a biological sample, offering insights into how a compound might alter cellular functions, signaling cascades, and structural components. Similarly, metabolomics provides a snapshot of the small-molecule metabolites present within a cell or organism, reflecting changes in metabolic pathways and cellular homeostasis in response to external stimuli.

The lack of such data for this compound means that a detailed understanding of its biological interaction mechanisms at the molecular level is currently unavailable. Consequently, it is not possible to construct data tables or provide detailed research findings on this specific topic as requested.

Future in vitro and ex vivo investigations would be necessary to generate the data required to profile the proteomic and metabolomic responses to this compound exposure. Such studies would be invaluable in characterizing its biological activity and understanding its potential cellular targets and pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Isopropyl 2,3 Dihydro 1h Inden 2 Amine Analogues

Stereochemical Influences on Biological Activity and Selectivity

Enantiomeric Differences in Receptor Binding and Enzyme Inhibition

Enantiomers are non-superimposable mirror images of a chiral molecule. mdpi.com While they share identical physical properties in an achiral environment, they can exhibit significantly different affinities and efficacies when interacting with chiral biological targets like receptors and enzymes.

A pertinent example can be found in studies of structurally related 2,3-dihydro-1H-inden-1-one derivatives. Research on the dual 5-HT1A and 5-HT7A receptor ligand, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (SYA0340), which has a chiral center, demonstrates pronounced enantiomeric differentiation. nih.gov After separating the racemic mixture, the individual enantiomers were evaluated for their binding affinity and functional activity at these serotonin (B10506) receptors.

The (+)-enantiomer, identified as the R-isomer, and the (-)-enantiomer, the S-isomer, showed distinct binding affinities (Ki) for both receptors. At the 5-HT7A receptor, the R-enantiomer displayed over eight times greater potency as an antagonist than the S-enantiomer. nih.gov While both enantiomers acted as agonists at the 5-HT1A receptor, subtle differences in their efficacy and binding were observed. nih.gov Such findings underscore the principle that the specific 3D orientation of a molecule is crucial for optimal interaction with a receptor's binding pocket.

| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

|---|---|---|---|---|

| (+)-SYA0340 (R-enantiomer) | 5-HT1A | 1.73 ± 0.55 | Agonist | 1.12 ± 0.41 (EC50) |

| 5-HT7A | 2.20 ± 0.33 | Antagonist | 32.1 ± 9.2 (IC50) | |

| (-)-SYA0340 (S-enantiomer) | 5-HT1A | 1.06 ± 0.32 | Agonist | 2.21 ± 0.59 (EC50) |

| 5-HT7A | 4.7 ± 1.1 | Antagonist | 277 ± 46 (IC50) |

Diastereomeric Effects on Cellular Pathway Modulation

When a molecule contains more than one chiral center, it can exist as diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties and can exhibit vastly different biological activities. The introduction of an additional chiral center into an analogue of N-Isopropyl-2,3-dihydro-1H-inden-2-amine would result in the formation of diastereomers.

Studies on related polycyclic structures highlight the importance of diastereomeric differentiation. For example, research into the stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a compound with two chiral centers, revealed that the ability to prevent mediator release from mast cells was highly dependent on the specific stereochemistry of each isomer. nih.gov The four possible stereoisomers (diastereomeric pairs) showed distinct activity profiles, with one isomer, in particular, exhibiting superior in vivo activity compared to the others. nih.gov This demonstrates that the relative orientation of substituents at multiple chiral centers can significantly modulate a compound's effect on cellular pathways. This principle of double stereoinduction, where the stereochemistry at one center influences the effect of another, is a key consideration in designing complex, biologically active molecules. rsc.org

Development of Predictive Models for Structure-Property Relationships (e.g., pKa, conformational preference)

To streamline the drug discovery process, computational chemists develop predictive models based on Quantitative Structure-Property Relationships (QSPR). These models aim to forecast a molecule's physicochemical properties based on its structure, thereby reducing the need for extensive laboratory synthesis and testing.

For a series of this compound analogues, QSPR models can be developed to predict key properties:

pKa: The acid dissociation constant (pKa) of the amine group is critical as it determines the molecule's charge state at physiological pH, which in turn influences its solubility, permeability across biological membranes, and binding to target receptors. A predictive model would use computational descriptors of the molecule's electronic structure to estimate its pKa.

Conformational Preference: The molecule is not static; it exists as an ensemble of different conformations. The preferred three-dimensional shape influences its ability to fit into a receptor's binding site. Predictive models, using molecular mechanics or quantum chemistry calculations, can determine the lowest energy conformations and the flexibility of the molecule, providing insight into its potential for biological activity.

The development of such models relies on experimental data from a training set of known analogues. For instance, the binding affinities and functional data gathered for the enantiomers of SYA0340 could serve as input for building more sophisticated models that correlate stereochemistry with activity. nih.gov

Multi-Objective Optimization in this compound Analog Design

The design of a new therapeutic agent is rarely about optimizing a single property. Instead, it is a complex balancing act involving multiple, often conflicting, objectives. This is the domain of Multi-Objective Optimization (M-OO). nih.govnih.gov In the context of designing new this compound analogues, M-OO strategies are employed to simultaneously satisfy several criteria. chemrxiv.org

Key objectives in such an optimization process include:

Maximizing Potency: Achieving high affinity and efficacy at the desired biological target.

Maximizing Selectivity: Minimizing activity at off-target receptors to reduce potential side effects.

Optimizing Pharmacokinetics: Ensuring the molecule has appropriate absorption, distribution, metabolism, and excretion (ADME) properties.

Minimizing Toxicity: Reducing the potential for adverse effects.

Ensuring Synthetic Feasibility: Designing molecules that can be synthesized efficiently. nih.gov

M-OO does not seek a single "perfect" solution but rather a set of "Pareto-optimal" solutions. nih.gov A solution is Pareto-optimal if no single objective can be improved without sacrificing performance in at least one other objective. This approach provides medicinal chemists with a range of candidate molecules, each with a different trade-off profile, allowing for a more informed selection process for further development. chemrxiv.org Computational techniques, often leveraging evolutionary algorithms, are used to explore the vast chemical space and identify these optimal candidates. chemrxiv.orgresearchgate.net

Chemical Biology Applications and Probe Development with N Isopropyl 2,3 Dihydro 1h Inden 2 Amine Scaffold

Design and Synthesis of N-Isopropyl-2,3-dihydro-1H-inden-2-amine-Based Chemical Probes

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The development of probes from a specific scaffold like this compound involves the strategic incorporation of reactive or reporter moieties to enable target identification, visualization, and isolation. The following sections discuss the design principles for various types of chemical probes based on this scaffold, although specific published examples for this exact compound are limited.

Photoaffinity Labels for Target Identification and Validation

Photoaffinity labeling (PAL) is a powerful technique to identify the specific protein targets of a bioactive small molecule. enamine.net A photoaffinity probe based on the this compound scaffold would typically be designed to include three key components: the this compound core as the ligand, a photolabile group, and a reporter tag (such as biotin (B1667282) or an alkyne for click chemistry). nih.govmdpi.com

The synthesis would involve modifying the parent compound to attach a photoreactive group, such as a diazirine, benzophenone, or aryl azide. enamine.net Diazirines are often favored due to their small size, which minimizes perturbation of the ligand's binding to its target. mdpi.com Upon irradiation with UV light, the photolabile group generates a highly reactive species that forms a covalent bond with the target protein in close proximity. nih.govmdpi.com The reporter tag then allows for the detection and enrichment of the covalently labeled protein for subsequent identification by techniques like mass spectrometry.

While the general principles of designing such probes are well-established, a survey of the current scientific literature does not provide specific examples of photoaffinity probes synthesized directly from the this compound scaffold for target identification.

Fluorescent Conjugates for Cellular Imaging and Localization Studies

Fluorescently labeled small molecules are invaluable for visualizing the subcellular localization of their targets and studying their dynamics in living cells. nih.govrsc.org Creating a fluorescent conjugate of this compound would involve attaching a fluorophore to a position on the molecule that does not interfere with its biological activity.

The synthesis of such a probe would require a careful selection of the fluorophore and the linking chemistry. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with cellular autofluorescence. nih.gov Advances in fluorescence microscopy and probe design have enabled high-resolution imaging with minimal perturbation to the biological system. wpunj.edu

Currently, there are no specific research articles detailing the synthesis and application of fluorescent conjugates derived from this compound for cellular imaging studies.

Affinity Ligands for Target Enrichment and Purification

Affinity ligands are created by immobilizing a bioactive molecule onto a solid support, such as chromatography beads, to selectively capture and purify its binding partners from a complex biological mixture like a cell lysate. nih.gov To develop an affinity ligand from the this compound scaffold, the molecule would be tethered to a resin via a linker arm.

The point of attachment on the this compound molecule is crucial to ensure that its binding to the target protein is not sterically hindered. The linker should be of sufficient length to allow the immobilized ligand to interact effectively with its target. After incubation of the affinity matrix with a protein mixture, non-specifically bound proteins are washed away, and the specifically bound target protein can be eluted and identified.

Detailed protocols for the synthesis and use of affinity ligands based on the this compound scaffold for target enrichment are not currently available in the scientific literature.

Utilization in Chemical Genetics and High-Throughput Phenotypic Screening (non-human, basic research)

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to study biological processes in a conditional and often reversible manner. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules that elicit a specific phenotype in cellular or organismal models. researchgate.net

While the this compound scaffold could theoretically be included in compound libraries for HTS campaigns, there is no specific mention in the current literature of its use in chemical genetics or its identification as a hit in non-human, basic research-focused high-throughput phenotypic screens. The success of HTS often relies on the diversity of the chemical libraries screened. researchgate.net

Development of this compound as a Molecular Tool for Fundamental Biological Research

A molecular tool in biological research is a compound with well-characterized activity that can be used to probe specific biological pathways or functions. For this compound to be established as such a tool, its specific biological target(s) and mechanism of action would need to be thoroughly elucidated.

For instance, related compounds like 2',3'-dihydrophylloquinone (B1248554) have been used to study the physiological function of vitamin K conversion. nih.gov While N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is used as a research tool to study neurotransmitter dynamics, specific applications of this compound in fundamental biological research have not been detailed in published studies. enamine.net

Applications in Chemoinformatics for Library Design and Virtual Screening